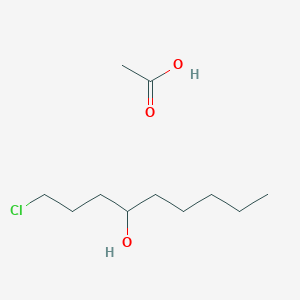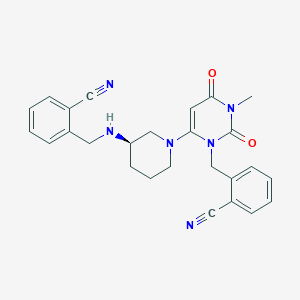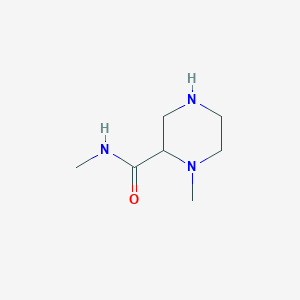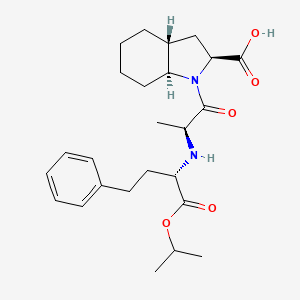
Acetic acid;1-chlorononan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-chlorononan-4-ol is an organic compound with the molecular formula C11H23ClO2. This compound features both an acetic acid moiety and a chlorinated alcohol group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-4-ol typically involves the chlorination of nonan-4-ol followed by esterification with acetic acid. One common method includes the reaction of 1-chlorononan-4-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the chlorination and esterification steps are optimized for large-scale production. The use of heterogeneous catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;1-chlorononan-4-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form nonan-4-ol derivatives.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nonanoic acid or 1-chlorononan-4-one.
Reduction: Nonan-4-ol.
Substitution: 1-hydroxynonan-4-ol or 1-aminononan-4-ol.
Scientific Research Applications
Acetic acid;1-chlorononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;1-chlorononan-4-ol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the chlorinated alcohol group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chlorononane: Lacks the hydroxyl and acetic acid groups, making it less versatile in chemical reactions.
Nonan-4-ol: Does not have the chlorine atom, limiting its reactivity in substitution reactions.
Acetic acid;1-bromononan-4-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
Acetic acid;1-chlorononan-4-ol is unique due to the presence of both an acetic acid moiety and a chlorinated alcohol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
54131-59-8 |
|---|---|
Molecular Formula |
C11H23ClO3 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
acetic acid;1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
UCEUZWBSVYZDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)

![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)


![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)

![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

